molecular formula C11H11ClN2S B12123161 5-(4-Chloro-2-methylbenzyl)-1,3-thiazol-2-amine

5-(4-Chloro-2-methylbenzyl)-1,3-thiazol-2-amine

Cat. No.: B12123161
M. Wt: 238.74 g/mol
InChI Key: FKZPXDJIOOZLQH-UHFFFAOYSA-N
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Description

5-[(4-Chloro-2-methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of a chloro and methyl group on the phenyl ring further enhances its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Chloro-2-methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine typically involves the reaction of 4-chloro-2-methylbenzyl chloride with thiosemicarbazide under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-[(4-Chloro-2-methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

5-[(4-Chloro-2-methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-[(4-Chloro-2-methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The chloro and methyl groups on the phenyl ring can enhance the compound’s binding affinity and specificity. These interactions can disrupt various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-Chloro-2-methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine is unique due to its thiazole ring, which imparts distinct chemical and biological properties. The combination of the thiazole ring with the chloro and methyl-substituted phenyl ring makes it a versatile compound with diverse applications .

Properties

Molecular Formula

C11H11ClN2S

Molecular Weight

238.74 g/mol

IUPAC Name

5-[(4-chloro-2-methylphenyl)methyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C11H11ClN2S/c1-7-4-9(12)3-2-8(7)5-10-6-14-11(13)15-10/h2-4,6H,5H2,1H3,(H2,13,14)

InChI Key

FKZPXDJIOOZLQH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)CC2=CN=C(S2)N

Origin of Product

United States

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